molecular formula C15H20N2O4S B5717996 Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

Cat. No.: B5717996
M. Wt: 324.4 g/mol
InChI Key: JSCHSMXAVRXNTF-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone is a piperazine-derived compound featuring a cyclopropyl ketone group and a 4-methoxyphenylsulfonyl substituent. This structure combines a sulfonamide-linked aromatic system with a conformationally constrained cyclopropane moiety, which is often employed in medicinal chemistry to enhance metabolic stability and target binding . The 4-methoxy group on the phenyl ring may influence electronic properties and solubility, while the sulfonyl group contributes to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-21-13-4-6-14(7-5-13)22(19,20)17-10-8-16(9-11-17)15(18)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCHSMXAVRXNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332505
Record name cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

562869-20-9
Record name cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly for its potential activity against certain diseases.

    Biological Studies: The compound can be used to study the effects of cyclopropyl and sulfonyl groups on biological systems.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular interactions, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Key structural variations among analogues involve substitutions on the phenylsulfonyl group or modifications to the piperazine/cyclopropane framework:

Compound Name Substituent on Phenyl Ring Piperazine/Cyclopropane Modifications Key Data (IC50, nM) References
Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone 4-Fluoro None N/A
(3-Fluorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone 4-Methyl 3-Fluorophenyl ketone N/A
Cyclopropyl-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methanone 4-Chloro None Synthesized & characterized
Cyclopropyl-[4-(4,4-difluoropiperidin-1-yl)-6-fluoroquinoline-3-carbonyl]... N/A Difluoropiperidine-quinoline hybrid IC50 = 2330–57000
Cyclopropyl-[4-(4,4-dimethylcyclohexen-1-yl)-6-fluoroquinoline-3-carbonyl]... N/A Dimethylcyclohexene-quinoline hybrid IC50 = 13–112

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxy group in the target compound (electron-donating) may enhance solubility compared to 4-chloro or 4-fluoro analogues (electron-withdrawing), though this could reduce metabolic stability .
  • Hybrid Structures: Compounds fused with quinoline and piperidine/difluoropiperidine (e.g., ) show significantly lower IC50 values (13–112 nM) against ALDH1A1, suggesting that bulkier hydrophobic groups improve target affinity .

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